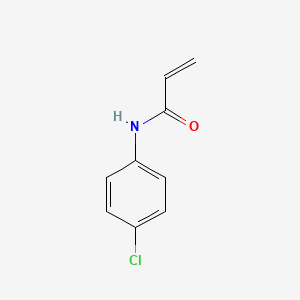

N-(4-Chlorophenyl)acrylamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 18608. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-(4-chlorophenyl)prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNO/c1-2-9(12)11-8-5-3-7(10)4-6-8/h2-6H,1H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEPAGMKWFWQECH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)NC1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10280790 | |

| Record name | N-(4-Chlorophenyl)acrylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10280790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5453-48-5 | |

| Record name | N-(4-Chlorophenyl)-2-propenamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5453-48-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 18608 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005453485 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5453-48-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18608 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(4-Chlorophenyl)acrylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10280790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(4-Chlorophenyl)acrylamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of N-(4-Chlorophenyl)acrylamide

This guide provides an in-depth exploration of the synthesis and characterization of N-(4-Chlorophenyl)acrylamide, a compound of interest for researchers and professionals in drug development and materials science. The following sections detail a robust synthetic protocol, elucidate the underlying reaction mechanism, and outline a comprehensive analytical workflow for structural verification and purity assessment.

Introduction: The Significance of this compound

This compound belongs to the acrylamide family, a class of compounds recognized for their versatile applications. The incorporation of an acrylamide functional group can enhance the drug-like properties of potential therapeutic candidates.[1] Specifically, the vinyl group of the acrylamide moiety can act as a Michael acceptor, enabling covalent interactions with biological targets, a strategy employed in the design of targeted therapies.[2] The 4-chlorophenyl substituent further modulates the compound's electronic and lipophilic properties, which can influence its biological activity and pharmacokinetic profile. Derivatives of N-substituted acrylamides have been investigated for various therapeutic applications, including their potential as enzyme inhibitors and for their role in the development of novel cosmetic ingredients for hyperpigmentation.[3][4]

Synthesis of this compound via the Schotten-Baumann Reaction

The synthesis of this compound is efficiently achieved through the Schotten-Baumann reaction, a classic and reliable method for the formation of amides from amines and acyl chlorides.[5][6][7][8] This reaction is particularly advantageous due to its typically high yields and the use of readily available starting materials.

Underlying Principle and Reaction Mechanism

The Schotten-Baumann reaction proceeds via a nucleophilic acyl substitution mechanism.[5][6] The lone pair of electrons on the nitrogen atom of 4-chloroaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of acryloyl chloride. This initial attack forms a tetrahedral intermediate. The reaction is driven to completion by the presence of a base, which neutralizes the hydrochloric acid (HCl) byproduct generated during the reaction.[7][8][9] This prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.

Reaction Mechanism Diagram

Caption: The Schotten-Baumann reaction mechanism for the synthesis of this compound.

Experimental Protocol

This protocol details a laboratory-scale synthesis of this compound.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 4-Chloroaniline | 127.57 | 10.0 g | 0.0784 |

| Acryloyl chloride | 90.51 | 7.8 mL (8.5 g) | 0.0939 |

| Sodium hydroxide (NaOH) | 40.00 | 3.14 g | 0.0785 |

| Dichloromethane (DCM) | - | 150 mL | - |

| Deionized Water | - | 100 mL | - |

| Anhydrous Magnesium Sulfate | - | q.s. | - |

Equipment:

-

500 mL three-necked round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Reflux condenser

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Büchner funnel and filter paper

Procedure:

-

Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, dropping funnel, and reflux condenser, dissolve 10.0 g of 4-chloroaniline in 100 mL of dichloromethane.

-

Cooling: Cool the solution in an ice bath to 0-5 °C with continuous stirring.

-

Addition of Acryloyl Chloride: Slowly add 7.8 mL of acryloyl chloride dropwise to the cooled solution over a period of 30 minutes. Maintain the temperature below 10 °C during the addition.

-

Addition of Base: Simultaneously, add a solution of 3.14 g of sodium hydroxide in 50 mL of water dropwise from the dropping funnel. The rate of addition should be controlled to keep the reaction temperature below 10 °C.

-

Reaction: After the complete addition of both reagents, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours.

-

Work-up: Transfer the reaction mixture to a separatory funnel. Separate the organic layer.

-

Washing: Wash the organic layer sequentially with 50 mL of 1 M HCl, 50 mL of saturated sodium bicarbonate solution, and 50 mL of brine.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate.

-

Solvent Removal: Filter the drying agent and remove the dichloromethane under reduced pressure using a rotary evaporator.

-

Purification: The crude product is obtained as a solid. Recrystallize the solid from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

-

Drying: Dry the purified crystals in a vacuum oven at 40 °C.

Experimental Workflow Diagram

Caption: Step-by-step workflow for the synthesis of this compound.

Safety Precautions

-

Acryloyl chloride is highly flammable, corrosive, and toxic upon inhalation.[10][11][12] It causes severe skin burns and eye damage.[10] All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn.

-

4-Chloroaniline is toxic if swallowed, in contact with skin, or if inhaled, and may cause an allergic skin reaction and is suspected of causing cancer.[13]

-

Dichloromethane is a volatile and potentially carcinogenic solvent.

-

The reaction is exothermic; therefore, slow and controlled addition of reagents is crucial to manage the reaction temperature.

Characterization of this compound

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized this compound. The following analytical techniques are recommended.

Physical Properties

| Property | Expected Value |

| Molecular Formula | C₉H₈ClNO |

| Molecular Weight | 181.62 g/mol |

| Appearance | White to off-white solid |

| Melting Point | ~145-148 °C |

Spectroscopic Analysis

¹H NMR spectroscopy provides detailed information about the proton environment in the molecule. The expected chemical shifts (δ) in ppm relative to a standard (e.g., TMS) are outlined below. A suitable deuterated solvent for NMR analysis is DMSO-d₆ or CDCl₃.[14]

Expected ¹H NMR Data (in CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.55 | d | 2H | Ar-H (ortho to -NH) |

| ~ 7.30 | d | 2H | Ar-H (ortho to -Cl) |

| ~ 7.80 | br s | 1H | -NH |

| ~ 6.45 | dd | 1H | =CH (trans to C=O) |

| ~ 6.25 | dd | 1H | =CH₂ (cis to C=O) |

| ~ 5.80 | dd | 1H | =CH₂ (geminal to =CH) |

¹³C NMR spectroscopy is used to identify the carbon framework of the molecule.

Expected ¹³C NMR Data (in CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~ 164.0 | C=O (amide) |

| ~ 137.5 | Ar-C (ipso to -NH) |

| ~ 131.0 | =CH |

| ~ 129.5 | Ar-C (ipso to -Cl) |

| ~ 129.0 | Ar-CH (ortho to -Cl) |

| ~ 128.0 | =CH₂ |

| ~ 121.0 | Ar-CH (ortho to -NH) |

FTIR spectroscopy is employed to identify the functional groups present in the molecule. The sample can be analyzed as a KBr pellet or using an ATR accessory.

Expected FTIR Data:

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~ 3300 | N-H stretch | Amide |

| ~ 3080 | C-H stretch | Aromatic & Vinylic |

| ~ 1660 | C=O stretch | Amide I |

| ~ 1620 | C=C stretch | Alkene |

| ~ 1590, 1490 | C=C stretch | Aromatic |

| ~ 1540 | N-H bend | Amide II |

| ~ 830 | C-H bend | p-disubstituted benzene |

| ~ 750 | C-Cl stretch | Aryl chloride |

The characteristic absorption bands for the amide group (N-H stretch, C=O stretch, and N-H bend) are crucial for confirming the formation of the desired product.[15][16][17][18][19]

Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its fragmentation pattern. Techniques such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS) can be utilized.[20][21][22][23]

Expected Mass Spectrometry Data:

-

Molecular Ion Peak (M⁺): m/z ≈ 181 (for ³⁵Cl) and 183 (for ³⁷Cl) in an approximate 3:1 ratio, confirming the presence of one chlorine atom.

-

Key Fragments: Fragmentation may involve the loss of the acryloyl group or cleavage of the amide bond.

Conclusion

This technical guide has provided a comprehensive overview of the synthesis and characterization of this compound. The Schotten-Baumann reaction offers an efficient and scalable route to this valuable compound. The detailed characterization protocol, employing a suite of analytical techniques, ensures the unambiguous confirmation of its structure and purity. This information serves as a foundational resource for researchers and scientists engaged in the fields of medicinal chemistry and materials science, facilitating further exploration of the potential applications of this and related acrylamide derivatives.

References

-

BYJU'S. (2019, November 17). Schotten Baumann Reaction. [Link]

-

Testbook. Schotten Baumann Reaction: Definition, Procedure, Mechanism, Uses. [Link]

-

Grokipedia. Schotten–Baumann reaction. [Link]

-

SATHEE. Chemistry Schotten Baumann Reaction. [Link]

-

chemeurope.com. Schotten-Baumann reaction. [Link]

- Google Patents.

- Google Patents.

-

PubMed. (2024, June 6). Discovery of (E)-3-(4-chlorophenyl)-N-(5-hydroxypentyl)acrylamide among N-substituted cinnamamide derivatives as a novel cosmetic ingredient for hyperpigmentation. [Link]

-

Semantic Scholar. (2006, August 10). Formation of Acrylanilides, Acrylamides, and Amides Directly from Carboxylic Acids Using Thionyl Chloride in Dimethylacetamide in the Absence of Bases. [Link]

-

NJ.gov. Common Name: ACRYLYL CHLORIDE HAZARD SUMMARY. [Link]

-

KSCL (KRISHNA). ACRYLOYL CHLORIDE MSDS. [Link]

-

PubChem. N-(4-chlorophenyl)-3-(4-(methylthio)phenyl)acrylamide. [Link]

-

ChemistryViews. (2024, July 12). Modular Acrylamide Synthesis. [Link]

-

ResearchGate. Figure S30. FTIR spectrum of N-benzyl-2-(4-chlorophenyl)acetamide (5). [Link]

-

SpectraBase. N-(4-chlorophenyl)acetamide - Optional[FTIR] - Spectrum. [Link]

-

NIH. N-Benzyl-N-(4-chlorophenyl)acrylamide. [Link]

-

ResearchGate. 13 C NMR spectra of (a) CMG, (b) acrylamide, (c) CMG-g-PAM 5 (C) and.... [Link]

-

PubMed Central. Acrylamide Functional Group Incorporation Improves Drug-like Properties: An Example with EGFR Inhibitors. [Link]

-

ResearchGate. Discovery of (E)-3-(4-chlorophenyl)-N-(5-hydroxypentyl)acrylamide among N-substituted cinnamamide derivatives as a novel cosmetic ingredient for hyperpigmentation. [Link]

-

FDA. Detection and Quantitation of Acrylamide in Foods. [Link]

-

ResearchGate. FTIR spectra of acrylamide (AM) monomer. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0004296). [Link]

-

PubChem. This compound. [Link]

-

MDPI. Review of Research into the Determination of Acrylamide in Foods. [Link]

-

ResearchGate. FTIR and DFT spectra of Acrylamide, and peaks are marked with their.... [Link]

-

Agilent. GC-MS Approaches to the Analysis of Acrylamide. [Link]

-

Wikipedia. Acrylamide. [Link]

-

NCBI. Table 4-2, Physical and Chemical Properties of Acrylamide. [Link]

-

Waters. The Determination of Acrylamide Using the Waters Micromass Quattro Premier LC-MS/MS System. [Link]

-

MDPI. Screening of Acrylamide of Par-Fried Frozen French Fries Using Portable FT-IR Spectroscopy. [Link]

-

ACD/Labs. Using Predicted 13C NMR Spectra with Open Resources for Structure Dereplication. [Link]

-

SID. NMR STUDY OF POLYACRYLAMIDE TACTICITY SYNTHESIZED BY PRECIPITATED POLYMERIZATION METHOD. [Link]

Sources

- 1. Acrylamide Functional Group Incorporation Improves Drug-like Properties: An Example with EGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Modular Acrylamide Synthesis - ChemistryViews [chemistryviews.org]

- 3. Discovery of (E)-3-(4-chlorophenyl)-N-(5-hydroxypentyl)acrylamide among N-substituted cinnamamide derivatives as a novel cosmetic ingredient for hyperpigmentation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]

- 6. Schotten-Baumann_reaction [chemeurope.com]

- 7. byjus.com [byjus.com]

- 8. testbook.com [testbook.com]

- 9. grokipedia.com [grokipedia.com]

- 10. fishersci.co.uk [fishersci.co.uk]

- 11. nj.gov [nj.gov]

- 12. kscl.co.in [kscl.co.in]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. spectrabase.com [spectrabase.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Screening of Acrylamide of Par-Fried Frozen French Fries Using Portable FT-IR Spectroscopy [mdpi.com]

- 20. fda.gov [fda.gov]

- 21. mdpi.com [mdpi.com]

- 22. chem-agilent.com [chem-agilent.com]

- 23. waters.com [waters.com]

"physicochemical properties of N-(4-Chlorophenyl)acrylamide"

An In-Depth Technical Guide to the Physicochemical Properties of N-(4-Chlorophenyl)acrylamide

Abstract

This compound is a substituted acrylamide monomer of significant interest in medicinal chemistry, polymer science, and materials research. Its unique chemical structure, featuring an electron-withdrawing chloro group on the phenyl ring and a reactive acrylamide functional group, imparts a distinct set of physicochemical properties that dictate its behavior in both chemical and biological systems. This guide provides a comprehensive overview of these properties, offering a robust technical resource for researchers, scientists, and drug development professionals. We delve into the compound's structural and analytical characteristics, synthesis protocols, reactivity, and toxicological context, grounding the discussion in established scientific principles and methodologies to ensure both accuracy and practical utility.

Chemical Identity and Significance

This compound (CAS No. 5453-48-5) is an organic compound that belongs to the class of N-substituted acrylamides.[1] It is characterized by an acrylamide moiety covalently linked to a 4-chlorophenyl group via an amide bond. This structure makes it a valuable intermediate and building block. The acryloyl group can participate in polymerization reactions and Michael additions, while the chlorophenyl ring influences the molecule's electronic properties, lipophilicity, and potential for intermolecular interactions.[1][2] These features have led to its investigation in the development of novel polymers and as a scaffold in the design of biologically active molecules.[2][3]

Core Compound Identifiers

A summary of the fundamental identifiers for this compound is presented below.

| Property | Value | Source(s) |

| IUPAC Name | N-(4-chlorophenyl)prop-2-enamide | [4] |

| Synonyms | 4'-Chloroacrylanilide, N-(4-Chlorophenyl)-2-propenamide | [1] |

| CAS Number | 5453-48-5 | [1][5][] |

| Molecular Formula | C₉H₈ClNO | [1][] |

| Molecular Weight | 181.62 g/mol | [1][] |

| Canonical SMILES | C=CC(=O)NC1=CC=C(C=C1)Cl | [1][4] |

| InChIKey | JEPAGMKWFWQECH-UHFFFAOYSA-N | [1] |

digraph "Chemical_Structure" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, fontcolor="#202124"]; edge [color="#5F6368"];// Atom nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; N4 [label="N"]; C5 [label="C"]; C6 [label="C"]; C7 [label="C"]; C8 [label="C"]; C9 [label="C"]; C10 [label="C"]; O11 [label="O", fontcolor="#EA4335"]; Cl12 [label="Cl", fontcolor="#34A853"]; H_N [label="H"];

// Positioning C1 [pos="0,0!"]; C2 [pos="1,0!"]; C3 [pos="2,0.5!"]; O11 [pos="2.5,1.2!"]; N4 [pos="2.5,-0.5!"]; H_N [pos="2.2,-1.2!"]; C5 [pos="3.8,-0.5!"]; C6 [pos="4.5,0.5!"]; C7 [pos="5.8,0.5!"]; C8 [pos="6.5,-0.5!"]; Cl12 [pos="8,-0.5!"]; C9 [pos="5.8,-1.5!"]; C10 [pos="4.5,-1.5!"];

// Bonds C1 -- C2 [label=""]; C2 -- C3 [label=""]; C3 -- O11 [style=double]; C3 -- N4; N4 -- H_N; N4 -- C5; C5 -- C6; C6 -- C7 [style=double]; C7 -- C8; C8 -- Cl12; C8 -- C9 [style=double]; C9 -- C10; C10 -- C5 [style=double]; }

Caption: 2D structure of this compound.

Summary of Physicochemical Properties

The key physicochemical parameters of this compound are crucial for predicting its behavior in various applications, from reaction kinetics to biological membrane permeability.

| Property | Value | Source(s) |

| Physical State | White to off-white crystalline solid | [1] |

| Melting Point | 187 °C | [4] |

| Boiling Point | 338.7 °C (at 760 mmHg) | [4] |

| Density | 1.243 g/cm³ | [4] |

| Water Solubility | Sparingly soluble | General property |

| Organic Solvent Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, Acetone) | [1][7] |

| logP (predicted) | 2.5 - 2.7 | [4][8] |

| pKa (predicted) | ~16.5 (Amide N-H) | General chemical knowledge |

Synthesis and Reactivity

Synthetic Approach: Schotten-Baumann Reaction

A standard and reliable method for the synthesis of this compound is the Schotten-Baumann reaction. This involves the acylation of 4-chloroaniline with acryloyl chloride in the presence of a base, such as triethylamine or aqueous sodium hydroxide, to neutralize the hydrochloric acid byproduct.[9]

Rationale: The choice of an amine base like triethylamine in an organic solvent (e.g., dichloromethane) is common for small-scale lab synthesis due to the ease of workup. The reaction is typically performed at low temperatures (0-5 °C) to control the exothermicity and minimize side reactions, such as the polymerization of acryloyl chloride or Michael addition to the product.

Caption: General workflow for the synthesis of this compound.

Chemical Reactivity

The reactivity of this compound is dominated by two features:

-

Amide Group: The amide linkage is generally stable but can be hydrolyzed under harsh acidic or basic conditions.

-

Acryloyl Moiety: The carbon-carbon double bond is activated by the adjacent carbonyl group, making it susceptible to:

-

Michael Addition: It readily reacts with nucleophiles (e.g., thiols like glutathione in biological systems). This is a critical consideration in drug design, as it can lead to covalent modification of target proteins or rapid metabolic inactivation.[2]

-

Polymerization: The vinyl group can undergo free-radical polymerization to form poly(this compound). This reactivity necessitates the use of stabilizers (like MEHQ) for long-term storage.[1]

-

Analytical Characterization Protocols

A robust analytical workflow is essential to confirm the identity, purity, and structure of the synthesized compound.

Protocol 1: Liquid Chromatography-Mass Spectrometry (LC-MS)

Purpose: To assess purity and confirm the molecular weight of the compound. Rationale: LC-MS is a highly sensitive technique that separates the analyte from impurities and provides an accurate mass-to-charge ratio, confirming the compound's identity. Reverse-phase chromatography is ideal for a molecule with this polarity.

Step-by-Step Methodology:

-

Sample Preparation: Prepare a 1 mg/mL stock solution in acetonitrile or methanol. Dilute to a working concentration of ~1-10 µg/mL with the initial mobile phase.

-

LC Conditions:

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Start at 10% B, ramp to 95% B over 5-7 minutes, hold for 1 minute, and re-equilibrate.

-

Flow Rate: 0.3-0.5 mL/min.

-

Injection Volume: 1-5 µL.

-

-

MS Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Scan Range: m/z 100-500.

-

Expected Ion: The primary ion observed will be the protonated molecule [M+H]⁺ at approximately m/z 182.04.[8]

-

-

Data Analysis: Integrate the peak area of the analyte to determine purity (e.g., % area). Confirm the mass of the main peak corresponds to the expected value.

Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

Purpose: To provide an unambiguous structural confirmation of the molecule. Rationale: ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively, allowing for complete structural elucidation.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred due to the higher solubility of many amides and the clear separation of the amide N-H proton.

-

¹H NMR Acquisition:

-

Expected Signals (in DMSO-d₆):

-

Amide N-H: A singlet around δ 10.0-10.5 ppm.

-

Aromatic Protons: Two doublets in the δ 7.4-7.8 ppm region, each integrating to 2H, characteristic of a 1,4-disubstituted benzene ring.

-

Vinyl Protons (Acryloyl): Three signals in the δ 5.7-6.5 ppm range, exhibiting complex splitting (dd, dd, dd) due to geminal and cis/trans couplings.

-

-

-

¹³C NMR Acquisition:

-

Expected Signals (in DMSO-d₆):

-

Carbonyl Carbon (C=O): A signal around δ 164-166 ppm.

-

Aromatic Carbons: Four signals in the δ 120-140 ppm range.

-

Vinyl Carbons (CH=CH₂): Two signals in the δ 125-132 ppm range.

-

-

Protocol 3: Fourier-Transform Infrared (IR) Spectroscopy

Purpose: To identify the key functional groups present in the molecule. Rationale: IR spectroscopy is a rapid and effective method for confirming the presence of the amide and vinyl functionalities.

Step-by-Step Methodology:

-

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or prepared as a KBr pellet.

-

Data Acquisition: Scan the mid-IR range (4000-400 cm⁻¹).

-

Expected Characteristic Bands:

Caption: Self-validating analytical workflow for this compound.

Toxicological and Safety Considerations

As a member of the acrylamide class of compounds, this compound must be handled with appropriate caution. Acrylamide itself is a known neurotoxicant, reproductive toxicant, and is reasonably anticipated to be a human carcinogen.[12][13][14] The toxicity is partly attributed to the reactivity of the acryloyl group with biological macromolecules.[12][15]

Key Safety Protocols:

-

Handling: Always handle in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear nitrile gloves, a lab coat, and safety glasses. Acrylamide solutions can be absorbed through the skin.[7]

-

Disposal: Dispose of waste according to institutional and local regulations for toxic chemicals.

-

Polymerization: Be aware of its potential to polymerize, especially when heated.[16] Store in a cool, dark place, and ensure it contains a stabilizer if storing for extended periods.

Conclusion

This compound is a compound with well-defined physicochemical properties that make it a versatile tool for scientific research. Its moderate lipophilicity, defined crystalline structure, and predictable reactivity provide a solid foundation for its use in polymer synthesis and as a scaffold in medicinal chemistry. The analytical protocols detailed in this guide—LC-MS for purity, NMR for structure, and IR for functional group confirmation—constitute a robust, self-validating system for ensuring the quality and identity of the material. A thorough understanding of these properties, combined with stringent adherence to safety protocols, is paramount for its successful and safe application in a research and development setting.

References

-

National Center for Biotechnology Information (NCBI). Table 4-2, Physical and Chemical Properties of Acrylamide. In: TOXICOLOGICAL PROFILE FOR ACRYLAMIDE. Available at: [Link]

-

PMC - PubMed Central. Acrylamide Functional Group Incorporation Improves Drug-like Properties: An Example with EGFR Inhibitors. Available at: [Link]

-

PubMed. A review of the toxicology of acrylamide. Available at: [Link]

-

PubMed. Discovery of (E)-3-(4-chlorophenyl)-N-(5-hydroxypentyl)acrylamide among N-substituted cinnamamide derivatives as a novel cosmetic ingredient for hyperpigmentation. Available at: [Link]

-

PubChemLite. This compound (C9H8ClNO). Available at: [Link]

-

SpectraBase. N-(4-chlorophenyl)acetamide - Optional[15N NMR] - Chemical Shifts. Available at: [Link]

-

PubChemLite. N-(4-chlorophenyl)-3-(4-(methylthio)phenyl)acrylamide. Available at: [Link]

-

National Center for Biotechnology Information (NCBI). ANALYTICAL METHODS - TOXICOLOGICAL PROFILE FOR ACRYLAMIDE. Available at: [Link]

-

Organic Chemistry Portal. Synthesis of Acrylamides via the Doebner-Knoevenagel Condensation. Available at: [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). Draft Toxicological Profile for Acrylamide. Available at: [Link]

-

ResearchGate. Characteristic absorption bands in the IR spectra of acrylamide and its complexes. Available at: [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0004296). Available at: [Link]

-

PubMed. Analytical methods for the determination of acrylamide in food products: a review. Available at: [Link]

-

SpectraBase. N-(4-chlorophenyl)acetamide. Available at: [Link]

-

Chemsigma. N-(4-CHLOROPHENYL) ACRYLAMIDE [5453-48-5]. Available at: [Link]

-

PubChem - NIH. Acrylamide. Available at: [Link]

-

Waters. The Determination of Acrylamide Using the Waters Micromass Quattro Premier LC-MS/MS System. Available at: [Link]

-

ResearchGate. A Review of the Toxicology of Acrylamide. Available at: [Link]

-

ResearchGate. Overview on Analytical Methods for the Determination of Acrylamide in Food Products. Available at: [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR) - CDC. Toxicological Profile for Acrylamide. Available at: [Link]

-

U.S. Food and Drug Administration (FDA). Detection and Quantitation of Acrylamide in Foods. Available at: [Link]

-

Phanstiel Lab. Quantitative Analysis of Acrylamide Labeled Serum Proteins by LC-MS/MS. Available at: [Link]

-

Baghdad Science Journal. Synthesis and Copolymerization of several N-substituted acrylamides. Available at: [Link]

-

PubMed. Silylation of acrylamide for analysis by solid-phase microextraction/gas chromatography/ion-trap mass spectrometry. Available at: [Link]

-

National Toxicology Program (NTP). Report on Carcinogens, Fifteenth Edition - Acrylamide. Available at: [Link]

-

PubMed. A Mass Spectrometry Strategy for Protein Quantification Based on the Differential Alkylation of Cysteines Using Iodoacetamide and Acrylamide. Available at: [Link]

-

U.S. Environmental Protection Agency (EPA). Acrylamide. Available at: [Link]

-

PubMed. Acrylamide derivatives as antiallergic agents. III. Synthesis and structure-activity relationships of N-[4-(4-diphenylmethyl-1-piperazinyl)butyl]- and N-[4-(4-diphenylmethylene-1-piperidyl)butyl]-3-heteroarylacrylamides. Available at: [Link]

-

ResearchGate. IR spectrum of acrylamide (top) and isolated product-polyacrylamide (bottom) in KBr pellet at room temperature. Available at: [Link]

-

National Institutes of Health (NIH). The Protective Agents Used against Acrylamide Toxicity: An In Vitro Cell Culture Study-Based Review. Available at: [Link]

-

ResearchGate. FTIR spectra of acrylamide (AM) monomer. Available at: [Link]

-

ResearchGate. IR spectra of acrylamide. Available at: [Link]

-

J-STAGE. A New Enzymatic Method of Acrylamide Production. Available at: [Link]

Sources

- 1. CAS 5453-48-5: this compound | CymitQuimica [cymitquimica.com]

- 2. Acrylamide Functional Group Incorporation Improves Drug-like Properties: An Example with EGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of (E)-3-(4-chlorophenyl)-N-(5-hydroxypentyl)acrylamide among N-substituted cinnamamide derivatives as a novel cosmetic ingredient for hyperpigmentation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Page loading... [guidechem.com]

- 5. N-(4-CHLOROPHENYL) ACRYLAMIDE | 5453-48-5 [chemicalbook.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. PubChemLite - this compound (C9H8ClNO) [pubchemlite.lcsb.uni.lu]

- 9. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. A review of the toxicology of acrylamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 14. epa.gov [epa.gov]

- 15. The Protective Agents Used against Acrylamide Toxicity: An In Vitro Cell Culture Study-Based Review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. atsdr.cdc.gov [atsdr.cdc.gov]

"N-(4-Chlorophenyl)acrylamide CAS number 5453-48-5 properties"

An In-Depth Technical Guide to N-(4-Chlorophenyl)acrylamide (CAS: 5453-48-5): Properties, Synthesis, and Applications in Research

Introduction

This compound, identified by CAS Number 5453-48-5, is a substituted acrylamide that stands at the intersection of materials science and medicinal chemistry. Its structure is deceptively simple, featuring a reactive α,β-unsaturated amide system—a well-known covalent "warhead"—appended to a 4-chlorophenyl ring. This combination of a reactive electrophile and a common biaryl fragment makes it a molecule of significant interest for researchers in drug discovery and polymer chemistry. The para-chloro substituent modifies the electronic properties of the phenyl ring, influencing both the reactivity of the acrylamide moiety and potential molecular interactions with biological targets or polymer matrices.[1]

This technical guide serves as a comprehensive resource for scientists and drug development professionals. It moves beyond a simple recitation of data to provide a Senior Application Scientist’s perspective on the molecule's properties, synthesis, reactivity, and safe handling. The causality behind experimental choices is explained, and protocols are presented as self-validating systems to ensure scientific integrity and reproducibility.

Part 1: Physicochemical and Structural Properties

A thorough understanding of a compound's fundamental properties is the bedrock of its successful application in any research endeavor. This compound is a white to off-white crystalline solid under standard conditions.[1] Its key properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 5453-48-5 | [1][2][3][] |

| Molecular Formula | C₉H₈ClNO | [1][2] |

| Molecular Weight | 181.62 g/mol | [1][3] |

| Appearance | White to off-white solid | [1] |

| Melting Point | 180-187 °C | [5][6] |

| Boiling Point | 338.7 °C at 760 mmHg (Predicted) | [5] |

| IUPAC Name | N-(4-chlorophenyl)prop-2-enamide | [3][5] |

| Synonyms | 4´-Chloroacrylanilide, N-(p-chlorophenyl)acrylamide | [1][7] |

| Solubility | Soluble in polar organic solvents | [1] |

| logP | 2.54 (Predicted) | [5] |

Structural Identifiers:

-

InChI: InChI=1S/C9H8ClNO/c1-2-9(12)11-8-5-3-7(10)4-6-8/h2-6H,1H2,(H,11,12)[1][3][8]

-

InChIKey: JEPAGMKWFWQECH-UHFFFAOYSA-N[1]

The molecule's structure dictates its reactivity. The acrylamide group is a Michael acceptor, making the β-vinyl carbon susceptible to nucleophilic attack. The chlorine atom on the phenyl ring is an electron-withdrawing group, which can subtly influence the reactivity of the acrylamide and provides a potential vector for further chemical modification.

Part 2: Synthesis and Characterization

Commercially available this compound is often stabilized with polymerization inhibitors like monomethyl ether hydroquinone (MEHQ) to ensure shelf-life.[1] However, for many applications, particularly in medicinal chemistry, de novo synthesis is required to obtain high-purity, inhibitor-free material or to create analogs.

Synthetic Route: Acylation of 4-Chloroaniline

The most direct and widely adopted method for synthesizing N-aryl acrylamides is the Schotten-Baumann-type reaction between the corresponding aniline and acryloyl chloride.[9] This reaction is robust, generally high-yielding, and uses readily available starting materials.

Experimental Protocol:

-

Rationale: This protocol is designed for safety, efficiency, and purity. Acetone is chosen as the solvent for its ability to dissolve the reactants and for its volatility, which aids in product isolation. Triethylamine (Et₃N) is a non-nucleophilic organic base used to scavenge the HCl byproduct, driving the reaction to completion and preventing protonation of the starting aniline. The reaction is initiated at 0°C to control the initial exotherm of this rapid acylation.

-

Materials: 4-Chloroaniline, Acryloyl Chloride, Triethylamine (anhydrous), Acetone (anhydrous), Dichloromethane (DCM), Saturated Sodium Bicarbonate (NaHCO₃) solution, Brine, Anhydrous Magnesium Sulfate (MgSO₄).

-

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-chloroaniline (1.0 eq) and anhydrous acetone to achieve a concentration of approx. 0.5 M.

-

Add triethylamine (1.1 eq) to the solution and cool the flask to 0°C in an ice-water bath.

-

Add acryloyl chloride (1.05 eq) dropwise via syringe over 15-20 minutes, ensuring the internal temperature does not exceed 10°C. A white precipitate (triethylamine hydrochloride) will form.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride salt, washing the solid with a small amount of acetone.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the resulting residue in DCM and transfer to a separatory funnel.

-

Wash the organic layer sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude solid by recrystallization (e.g., from an ethanol/water or ethyl acetate/hexanes mixture) to afford this compound as a pure white solid.

-

Analytical Characterization

Confirmation of the product's identity and purity is paramount. A self-validating analytical workflow involves multiple orthogonal techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expect signals for the three vinyl protons (acrylamide moiety) between δ 5.5-6.5 ppm, typically as a complex multiplet (dd, ddx2). The aromatic protons on the chlorophenyl ring should appear as two doublets (an AA'BB' system) between δ 7.2-7.8 ppm. A broad singlet for the N-H proton will also be present, typically downfield (> δ 8.0 ppm), which will be exchangeable with D₂O.

-

¹³C NMR: Key signals will include the carbonyl carbon (~164 ppm), two vinyl carbons (~126, ~132 ppm), and four aromatic carbons, two of which will be unique due to the chlorine substituent.

-

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum provides confirmation of key functional groups. Look for characteristic absorption bands:

-

Mass Spectrometry (MS): Electrospray ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are suitable.[11] The analysis should confirm the molecular weight.

-

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method (e.g., C18 column with a water/acetonitrile gradient) should be developed to assess purity, which should be >95% for most research applications.

Part 3: Reactivity and Potential Mechanism of Action

The utility of this compound in drug discovery stems directly from the reactivity of its α,β-unsaturated amide.

The Acrylamide Warhead: Covalent Inhibition

The acrylamide functional group is a quintessential Michael acceptor. In a biological context, it can undergo a conjugate addition reaction with soft, nucleophilic residues on a protein target. The most common target is the thiolate side chain of a cysteine residue. This reaction forms a stable, covalent carbon-sulfur bond, leading to irreversible inhibition of the protein's function.

Sources

- 1. CAS 5453-48-5: this compound | CymitQuimica [cymitquimica.com]

- 2. 5453-48-5 N-(4-CHLOROPHENYL) ACRYLAMIDE [chemsigma.com]

- 3. This compound | 5453-48-5 [sigmaaldrich.com]

- 5. Page loading... [guidechem.com]

- 6. N-(4-chlorophenyl)prop-2-enamide | 5453-48-5 [sigmaaldrich.com]

- 7. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 5453-48-5 Name: [xixisys.com]

- 8. PubChemLite - this compound (C9H8ClNO) [pubchemlite.lcsb.uni.lu]

- 9. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]

- 10. mdpi.com [mdpi.com]

- 11. documents.thermofisher.com [documents.thermofisher.com]

The Multifaceted Biological Activities of N-(4-Chlorophenyl)acrylamide Derivatives: A Technical Guide for Drug Discovery and Development

Introduction: The Emergence of N-(4-Chlorophenyl)acrylamide Derivatives as a Privileged Scaffold in Medicinal Chemistry

In the landscape of modern drug discovery, the identification of "privileged scaffolds" – molecular frameworks that can be readily modified to interact with a variety of biological targets – is a cornerstone of efficient therapeutic development. The this compound moiety has emerged as one such scaffold, demonstrating a remarkable breadth of biological activities. Its derivatives have shown significant promise as anticancer and antimicrobial agents, warranting a closer examination of their therapeutic potential.

The core structure, characterized by a 4-chlorophenyl group linked to an acrylamide functional group, provides a unique combination of steric and electronic properties. The chlorine atom, an electron-withdrawing group, can influence the reactivity of the acrylamide's α,β-unsaturated system, a key feature for covalent interactions with biological nucleophiles.[1] This guide offers an in-depth exploration of the synthesis, biological activities, and mechanisms of action of this compound derivatives, providing researchers, scientists, and drug development professionals with a comprehensive resource to navigate this promising class of compounds.

Synthetic Strategies for this compound Derivatives

The synthesis of this compound derivatives can be achieved through several reliable methods, allowing for the introduction of diverse substituents to explore structure-activity relationships (SAR).

Acylation of 4-Chloroaniline with Acryloyl Chloride

A common and straightforward method involves the reaction of 4-chloroaniline with acryloyl chloride in the presence of a base, such as triethylamine, in an appropriate solvent like dry acetone.[2][3] This reaction is typically performed at reduced temperatures to control its exothermicity.

Experimental Protocol: Synthesis of this compound

-

Dissolve 4-chloroaniline (1 equivalent) and triethylamine (1 equivalent) in dry acetone in a round-bottomed flask.

-

Cool the solution to 0-5°C in an ice bath.

-

Add acryloyl chloride (1.1 equivalents) dropwise to the stirred solution.

-

Continue stirring at room temperature for several hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove triethylamine hydrochloride salt.

-

Evaporate the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

Doebner-Knoevenagel Condensation

A more recent and versatile approach is the Doebner-Knoevenagel condensation.[4] This method allows for the synthesis of a wide range of acrylamides under mild, ambient temperature conditions with high E-isomer selectivity.[4]

Conceptual Workflow for Doebner-Knoevenagel Condensation

Caption: Doebner-Knoevenagel condensation workflow.

Anticancer Activity of this compound Derivatives

A significant body of research has highlighted the potent anticancer properties of this compound derivatives against a range of human cancer cell lines.

Mechanism of Action: Targeting the Cytoskeleton through Tubulin Inhibition

The primary mechanism underlying the anticancer effects of many this compound derivatives is the disruption of microtubule dynamics through the inhibition of tubulin polymerization.[5][6][7][8][9] Microtubules are essential components of the cytoskeleton, playing a critical role in cell division, intracellular transport, and the maintenance of cell shape.[8] By interfering with the assembly of tubulin into microtubules, these compounds arrest the cell cycle, typically at the G2/M phase, and induce apoptosis (programmed cell death).[5][6]

Signaling Pathway of Tubulin Inhibition-Induced Apoptosis

Caption: Anticancer mechanism via tubulin inhibition.

Experimental Protocol: In Vitro Tubulin Polymerization Assay

This assay measures the effect of a compound on the assembly of purified tubulin into microtubules, often by monitoring the change in turbidity.

-

Reagent Preparation:

-

Prepare a tubulin stock solution (e.g., 10 mg/mL) in a suitable buffer (e.g., G-PEM buffer containing GTP).

-

Prepare various concentrations of the this compound derivative in the same buffer.

-

-

Assay Setup:

-

In a 96-well plate, add the tubulin solution to wells containing either the test compound or a vehicle control.

-

Include positive (e.g., paclitaxel for polymerization promotion) and negative (e.g., colchicine for inhibition) controls.

-

-

Data Acquisition:

-

Immediately place the plate in a spectrophotometer pre-warmed to 37°C.

-

Measure the absorbance at 340 nm every minute for 60-90 minutes.

-

-

Data Analysis:

-

Plot absorbance versus time to generate polymerization curves.

-

Compare the curves of the treated samples to the controls to determine the inhibitory or enhancing effect of the compound.

-

Cytotoxicity against Cancer Cell Lines

The anticancer efficacy of these derivatives is often quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Table 1: IC50 Values of Selected this compound Derivatives against Various Cancer Cell Lines

| Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| (2E)-N-[3,5-bis(Trifluoromethyl)phenyl]-3-(4-chlorophenyl)prop-2-enamide | MDA-MB-231 (Breast) | 3.24 ± 0.13 | |

| Acrylamide-PABA hybrid with 4-chlorophenyl group | MCF-7 (Breast) | 25.27 | [10] |

| This compound derivative 4d | MCF-7 (Breast) | 39.0 | |

| This compound derivative 4d | MDA-MB-231 (Breast) | 35.1 | [11] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the this compound derivative for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C. Live cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.

-

IC50 Calculation: Plot the percentage of cell viability against the compound concentration and determine the IC50 value.

Antimicrobial Activity of this compound Derivatives

This compound derivatives have also demonstrated significant activity against a range of pathogenic microorganisms, including Gram-positive bacteria and fungi.

Mechanism of Action: A Multi-pronged Attack on Microbial Cells

The antimicrobial mechanism of acrylamide derivatives is believed to be multifaceted. One proposed mechanism, particularly for polymeric derivatives, is the disruption of the bacterial cell membrane.[12][13] The cationic nature of some derivatives facilitates their interaction with the negatively charged bacterial surface, leading to membrane permeabilization and leakage of intracellular contents.[12]

Furthermore, the electrophilic nature of the acrylamide scaffold allows for covalent modification of essential biomolecules within the microbial cell.[1] These compounds can react with nucleophilic residues, such as the thiol groups of cysteine in proteins, leading to enzyme inactivation and disruption of critical metabolic pathways.[1]

Proposed Antimicrobial Mechanisms of Action

Caption: Proposed antimicrobial mechanisms.

Antimicrobial Susceptibility Testing

The antimicrobial potency of these compounds is typically determined by their minimum inhibitory concentration (MIC), which is the lowest concentration that inhibits the visible growth of a microorganism.

Table 2: MIC Values of Selected this compound Derivatives against Various Microorganisms

| Derivative | Microorganism | MIC (µg/mL) | Reference |

| N-(4-nitrophenyl)acrylamide derivative 3 | Staphylococcus aureus | 64 | [14] |

| N-(4-nitrophenyl)acrylamide derivative 3 | Escherichia coli | 64 | [14] |

| N-(4-nitrophenyl)acrylamide derivative 3 | Candida albicans | 64 | [14] |

| 4-[(4-chlorophenyl)sulfonyl]benzoic acid derivative 4 | Staphylococcus aureus ATCC 6538 | 125 | [15] |

| 4-[(4-chlorophenyl)sulfonyl]benzoic acid derivative 4 | Bacillus subtilis ATCC 6683 | 125 | [15] |

Experimental Protocol: Broth Microdilution for MIC Determination

This is a standard method for determining the MIC of an antimicrobial agent.

-

Preparation of Antimicrobial Solutions: Prepare a series of twofold dilutions of the this compound derivative in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism equivalent to a 0.5 McFarland standard.

-

Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plate at the appropriate temperature (e.g., 37°C) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Conclusion and Future Perspectives

This compound derivatives represent a versatile and promising class of compounds with significant potential in the development of novel anticancer and antimicrobial agents. Their straightforward synthesis, coupled with their potent biological activities and well-defined mechanisms of action, makes them attractive candidates for further investigation. Future research should focus on optimizing the therapeutic index of these compounds through medicinal chemistry efforts, exploring their efficacy in in vivo models, and further elucidating their molecular targets and signaling pathways to unlock their full therapeutic potential. This guide provides a solid foundation for researchers to build upon in their quest for new and effective treatments for cancer and infectious diseases.

References

-

Pham, P., Oliver, S., Wong, E. H. H., & Boyer, C. (2021). Effect of Hydrophilic Groups on the Bioactivity of Antimicrobial Polymers. Polymer Chemistry, 12(39), 5689–5703. [Link]

-

Fayad, E., Altalhi, S. A., Abualnaja, M. M., et al. (2023). Novel Acrylate-Based Derivatives: Design, Synthesis, Antiproliferative Screening, and Docking Study as Potential Combretastatin Analogues. ResearchGate. [Link]

-

(Author not available). (n.d.). IC50 values of the most active derivatives in some cancerous cell lines. ResearchGate. [Link]

-

(Author not available). (2025). Design, synthesis and cytotoxic research of a novel antitumor model based on acrylamide–PABA analogs via β-tubulin inhibition. PubMed Central. [Link]

-

Popiół, J., et al. (2024). Discovery of (E)-3-(4-chlorophenyl)-N-(5-hydroxypentyl)acrylamide among N-substituted cinnamamide derivatives as a novel cosmetic ingredient for hyperpigmentation. PubMed. [Link]

-

Huo, F. J. (2004). This compound. ResearchGate. [Link]

-

(Author not available). (2021). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. National Institutes of Health. [Link]

-

Zacuto, M. J. (2019). Synthesis of Acrylamides via the Doebner-Knoevenagel Condensation. Organic-Chemistry.org. [Link]

-

(Author not available). (n.d.). Design and Synthesis of Newly Synthesized Acrylamide Derivatives as Potential Chemotherapeutic Agents against MCF-7 Breast Cancer Cell Line Lodged on PEGylated Bilosomal Nano-Vesicles for Improving Cytotoxic Activity. MDPI. [Link]

-

(Author not available). (2020). Antibacterial and Anti-Fungal Biological Activities for Acrylonitrile, Acrylamide and 2-Acrylamido-2-Methylpropane Sulphonic Acid Crosslinked Terpolymers. National Institutes of Health. [Link]

-

(Author not available). (n.d.). View of Synthesis and Characterization of New Acrylamide Derivatives and Studying Their Antibacterial Activity. Baghdad Science Journal. [Link]

-

(Author not available). (n.d.). Some bis (3-(4-nitrophenyl)acrylamide derivatives: Synthesis, characterization, DFT, antioxidant, antimicrobial properties. NISCAIR Online Periodicals Repository. [Link]

-

(Author not available). (n.d.). Acrylamide. Wikipedia. [Link]

-

Al-Azzawi, A. M., Al-Tamimi, E. O., & Ali, R. A. (2008). Synthesis and Copolymerization of several N-substituted acrylamides. ResearchGate. [Link]

-

(Author not available). (n.d.). Design, synthesis and cytotoxic research of a novel antitumor model based on acrylamide–PABA analogs via β-tubulin inhibition. RSC Publishing. [Link]

-

(Author not available). (n.d.). A review of research progress of antitumor drugs based on tubulin targets. PubMed Central. [Link]

-

(Author not available). (2023). Development of tubulin polymerization inhibitors as anticancer agents. PubMed. [Link]

-

Al-Azzawi, A. M., Al-Tamimi, E. O., & Ali, R. A. (2008). Synthesis and Copolymerization of several N-substituted acrylamides. ResearchGate. [Link]

-

LoPachin, R. M. (2012). Molecular Mechanism of Acrylamide Neurotoxicity: Lessons Learned from Organic Chemistry. PubMed Central. [Link]

-

(Author not available). (2018). Synthesis, characterization and antimicrobial activity of substituted N-benzhydrylpiperidin-4-amine derivatives. ResearchGate. [Link]

-

(Author not available). (n.d.). Discovery of Novel Diarylamide N-Containing Heterocyclic Derivatives as New Tubulin Polymerization Inhibitors with Anti-Cancer Activity. MDPI. [Link]

-

(Author not available). (2023). Antimicrobial Activity and Toxicity of Newly Synthesized 4-[4-(benzylamino)butoxy]-9H-carbazole Derivatives. PubMed Central. [Link]

Sources

- 1. Molecular Mechanism of Acrylamide Neurotoxicity: Lessons Learned from Organic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of Acrylamides via the Doebner-Knoevenagel Condensation [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Design, synthesis and cytotoxic research of a novel antitumor model based on acrylamide–PABA analogs via β-tubulin inhibition - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. A review of research progress of antitumor drugs based on tubulin targets - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Development of tubulin polymerization inhibitors as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design, synthesis and cytotoxic research of a novel antitumor model based on acrylamide–PABA analogs via β-tubulin inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Polyacrylamide-Based Antimicrobial Copolymers to Replace or Rescue Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Antibacterial and Anti-Fungal Biological Activities for Acrylonitrile, Acrylamide and 2-Acrylamido-2-Methylpropane Sulphonic Acid Crosslinked Terpolymers - PMC [pmc.ncbi.nlm.nih.gov]

- 14. op.niscpr.res.in [op.niscpr.res.in]

- 15. Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

N-(4-Chlorophenyl)acrylamide: An In-Depth Technical Guide to its In Vitro Mechanism of Action

Abstract

This technical guide provides a comprehensive analysis of the in vitro mechanism of action of N-(4-Chlorophenyl)acrylamide, a compound of interest for researchers in drug development and cellular biology. While direct studies on this specific molecule are emerging, this document synthesizes the extensive knowledge of the parent acrylamide scaffold and structurally related analogs to build a robust mechanistic framework. The core of its activity is predicated on its nature as a reactive electrophile, engaging in covalent interactions with cellular nucleophiles. This primary event triggers a cascade of downstream cellular responses, including the induction of oxidative stress, disruption of the cytoskeleton, cell cycle arrest, and ultimately, the activation of apoptotic pathways. The presence of the 4-chlorophenyl group is discussed in the context of modulating cytotoxic potency. This guide details the key signaling pathways implicated, such as the MAPK and p53 pathways, and provides validated, step-by-step experimental protocols for researchers to investigate these mechanisms in their own laboratories.

Introduction

The Acrylamide Scaffold in Drug Discovery

The acrylamide moiety is a powerful tool in modern medicinal chemistry, best known for its role as a "warhead" in covalent inhibitors.[1][2] Its α,β-unsaturated carbonyl system makes it an effective Michael acceptor, capable of forming stable, covalent bonds with nucleophilic residues on target proteins, most notably cysteine.[2] This irreversible mode of action offers distinct pharmacological advantages, including prolonged target engagement and high potency.[1] Consequently, acrylamide-based drugs such as Ibrutinib (a Bruton's tyrosine kinase inhibitor) and Afatinib (an EGFR inhibitor) have been successfully developed for the treatment of various cancers.[1][3]

This compound: Structure and Rationale for Investigation

This compound (CAS 5453-48-5) is a synthetic compound featuring the characteristic acrylamide functional group attached to a 4-chlorophenyl ring. The rationale for investigating this molecule stems from the known biological activities of both its constituent parts. The acrylamide core provides the potential for covalent interactions and cytotoxicity, while the substituted phenyl ring can significantly influence its potency, selectivity, and pharmacokinetic properties.[4] Indeed, various derivatives of N-phenylacrylamide have been explored for their potential as anticancer, anti-inflammatory, and antimicrobial agents.[4][5][6] The electron-withdrawing nature of the chlorine atom on the phenyl ring is hypothesized to enhance the electrophilicity of the acrylamide, potentially increasing its reactivity and cytotoxic effects.[4]

Scope of this Guide: A Synthesized Mechanistic Overview

This guide provides a detailed, in-depth exploration of the likely in vitro mechanism of action of this compound. By integrating findings from studies on the parent acrylamide molecule and a range of N-substituted acrylamide derivatives, we present a cohesive model of its cellular and molecular effects. This document is intended for researchers, scientists, and drug development professionals, offering both a theoretical framework and practical, actionable experimental protocols to validate these mechanisms.

Core Mechanistic Postulate: Covalent Inhibition via Michael Addition

The Electrophilic Nature of the Acrylamide Warhead

The fundamental mechanism driving the biological activity of this compound is the chemical reactivity of its α,β-unsaturated amide group. This system creates an electron-deficient β-carbon, rendering it susceptible to nucleophilic attack in a process known as a Michael addition.[2] This reaction is a cornerstone of its ability to interact with and modify biological macromolecules.

Reaction with Cellular Nucleophiles: Glutathione and Cysteine Residues

Within the cellular environment, the primary targets for soft electrophiles like acrylamide are soft nucleophiles.[2][7] The most prominent of these are the thiol groups of cysteine residues found in proteins and the tripeptide glutathione (GSH).[7][8] The reaction with GSH is a key detoxification pathway, but it can also lead to the depletion of cellular antioxidant reserves, contributing to oxidative stress.[9] More consequentially, the covalent adduction to cysteine residues within critical proteins can lead to their inactivation, disrupting vital cellular processes.[2][10] This irreversible protein modification is a primary driver of acrylamide-induced cytotoxicity.

Diagram: Michael Addition Reaction

Caption: Covalent modification via Michael addition.

Primary In Vitro Effects of the Acrylamide Moiety

Induction of Oxidative Stress

A primary and rapid consequence of cellular exposure to acrylamide and its derivatives is the induction of oxidative stress.[9][11] This occurs through two main mechanisms: the direct generation of reactive oxygen species (ROS) and the depletion of cellular antioxidant defenses, primarily glutathione (GSH).[9][12] The covalent reaction of the acrylamide moiety with GSH reduces the cell's capacity to neutralize ROS, leading to an imbalanced redox state and subsequent damage to lipids, proteins, and DNA.[13]

Disruption of Cellular Redox Homeostasis

The shift towards a pro-oxidative state disrupts numerous redox-sensitive signaling pathways. This disruption can trigger downstream events such as inflammation and apoptosis.[9][14] For instance, acrylamide has been shown to activate the Nrf2 antioxidant response pathway as a compensatory mechanism, though this is often insufficient to overcome the induced stress.[12]

Experimental Workflow: Assessing Oxidative Stress

Caption: Workflow for evaluating induction of oxidative stress.

Downstream Cellular Consequences and Signaling Pathways

The initial covalent interactions and induction of oxidative stress trigger a variety of downstream cellular events that collectively contribute to the cytotoxicity of this compound.

Cytoskeletal Disruption: Inhibition of Tubulin Polymerization

Several studies on acrylamide derivatives with anticancer properties have identified the inhibition of tubulin polymerization as a key mechanism of action.[4][5][15] By covalently binding to cysteine residues on β-tubulin, these compounds can disrupt the dynamic assembly and disassembly of microtubules. This interference with the cytoskeleton leads to a breakdown of the mitotic spindle, causing cells to arrest in the G2/M phase of the cell cycle and subsequently undergo apoptosis.[5][15]

Induction of Apoptosis

Apoptosis, or programmed cell death, is a major outcome of acrylamide exposure in vitro.[16][17] This is a tightly regulated process that can be initiated through intrinsic or extrinsic pathways.

The evidence strongly suggests that acrylamides primarily induce apoptosis via the intrinsic, or mitochondrial, pathway.[9][12] Oxidative stress and cellular damage lead to:

-

Mitochondrial Dysfunction: A decrease in the mitochondrial membrane potential.[9][11]

-

Modulation of Bcl-2 Family Proteins: An increase in the pro-apoptotic Bax to anti-apoptotic Bcl-2 ratio, which promotes mitochondrial outer membrane permeabilization.[12]

-

Cytochrome c Release: The release of cytochrome c from the mitochondria into the cytosol.[12]

-

Caspase Activation: The released cytochrome c triggers the activation of a caspase cascade, beginning with caspase-9 and culminating in the activation of executioner caspases like caspase-3.[12][17]

Key markers for confirming apoptosis include the externalization of phosphatidylserine (detected by Annexin V), DNA fragmentation (TUNEL assay), and the cleavage of caspase-3 and its substrate, PARP.[16][18]

Cell Cycle Arrest

In response to cellular stress and DNA damage, cells can activate checkpoint pathways that lead to cell cycle arrest.[19][20] Acrylamide and its derivatives have been shown to induce arrest in both the G0/G1 and G2/M phases, depending on the cell type and concentration.[19] G0/G1 arrest is often linked to the activation of the ATM/ATR and p53-p21 pathways in response to DNA damage, while G2/M arrest is frequently a consequence of microtubule disruption.[15][19]

Modulation of Key Signaling Cascades (MAPK, p53)

-

MAPK Pathway: The mitogen-activated protein kinase (MAPK) signaling pathways, including ERK, JNK, and p38, are key regulators of cellular responses to stress. Acrylamide exposure consistently leads to the phosphorylation and activation of these kinases, which in turn can promote both pro-survival and pro-apoptotic signals.[12][14] The sustained activation of JNK and p38 is strongly linked to the induction of apoptosis.[9]

-

p53 Pathway: In response to DNA damage, the tumor suppressor protein p53 is phosphorylated and activated.[19] This leads to the transcriptional upregulation of target genes like p21, which enforces cell cycle arrest, and Bax, which promotes apoptosis.[20]

Diagram: Proposed Signaling Cascade

Caption: Proposed signaling cascade for this compound.

The Role of the 4-Chlorophenyl Substituent

Structure-Activity Relationship Insights from Analogs

While the acrylamide core dictates the reactive mechanism, the N-substituent plays a critical role in modulating the compound's activity. Structure-activity relationship (SAR) studies on related acrylamide derivatives have shown that the nature of the aryl ring substituent significantly influences cytotoxic potency.[4] The introduction of an electron-withdrawing group, such as the 4-chloro substituent, has been shown to increase the antiproliferative activity of acrylamide-based compounds.[4] This is likely due to an increase in the electrophilicity of the Michael acceptor, making it more reactive towards nucleophilic attack.

Contribution to Cytotoxicity and Target Specificity

Beyond modulating reactivity, the 4-chlorophenyl group also contributes to the overall physicochemical properties of the molecule, such as lipophilicity, which affects its ability to cross cell membranes and interact with target proteins. It can also form specific hydrophobic or halogen-bonding interactions within a protein's binding pocket, potentially conferring a degree of target specificity that the unsubstituted acrylamide would lack.

Recommended In Vitro Experimental Protocols

To validate the proposed mechanisms of action for this compound, the following standard in vitro protocols are recommended.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

This colorimetric assay is a robust method for assessing cell metabolic activity and is widely used to determine the IC50 (half-maximal inhibitory concentration) of a compound.

-

Cell Seeding: Seed cells (e.g., A549, MCF-7, HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Prepare a serial dilution of this compound in culture medium. Replace the old medium with the compound-containing medium and incubate for the desired time period (e.g., 24, 48, 72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the untreated control and plot a dose-response curve to determine the IC50 value.[11][16][20]

Apoptosis Characterization (Annexin V/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Treat cells in 6-well plates with this compound at concentrations around the IC50 value for 24 hours.

-

Cell Harvesting: Collect both adherent and floating cells, wash with cold PBS, and resuspend in 1X Annexin Binding Buffer.

-

Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the cells by flow cytometry within one hour. Annexin V-positive/PI-negative cells are in early apoptosis, while double-positive cells are in late apoptosis/necrosis.[16]

Cell Cycle Analysis (Propidium Iodide Staining)

This method quantifies the DNA content of cells, allowing for the determination of the cell population in each phase of the cell cycle (G0/G1, S, G2/M).

-

Cell Treatment: Treat cells with the compound as described for the apoptosis assay.

-

Cell Fixation: Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells and resuspend in PBS containing PI (50 µg/mL) and RNase A (100 µg/mL).

-

Incubation: Incubate for 30 minutes at 37°C in the dark.

-

Flow Cytometry: Analyze the DNA content by flow cytometry. The resulting histogram can be used to quantify the percentage of cells in each phase.[19]

Western Blotting for Key Signaling Proteins

This technique is used to detect and quantify specific proteins involved in the signaling pathways of interest.

-

Protein Extraction: Treat cells with the compound, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Quantification: Determine protein concentration using a BCA or Bradford assay.

-

SDS-PAGE: Separate 20-40 µg of protein per lane on a polyacrylamide gel.

-

Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking & Antibody Incubation: Block the membrane (e.g., with 5% non-fat milk) and then incubate with primary antibodies against target proteins (e.g., phospho-p53, cleaved caspase-3, phospho-JNK, β-actin) overnight at 4°C.

-

Secondary Antibody & Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.[19]

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.

-

Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing tubulin protein in a polymerization buffer (e.g., G-PEM buffer).

-

Compound Addition: Add this compound at various concentrations. Include paclitaxel as a positive control for polymerization and colchicine as a negative control for inhibition.

-

Initiation and Monitoring: Initiate polymerization by incubating the plate at 37°C. Monitor the change in absorbance (turbidity) at 340 nm over time using a temperature-controlled plate reader.

-

Data Analysis: Plot absorbance versus time. Inhibition of polymerization will result in a lower rate and extent of absorbance increase compared to the vehicle control.[4][5]

Data Summary and Interpretation

To provide context for the expected potency of this compound, the following table summarizes the reported cytotoxic activities of related acrylamide derivatives against various human cancer cell lines.

| Compound/Derivative | Cell Line | IC50 (µM) | Putative Mechanism | Reference |

| Acrylic acid derivative 4b | MDA-MB-231 (Breast) | 3.24 ± 0.13 | β-tubulin polymerization inhibition | [15] |

| Coumarin-acrylamide 6e | HepG2 (Liver) | 1.88 | β-tubulin polymerization inhibition | [5] |

| Acrylamide-PABA analog 4a | MCF-7 (Breast) | 2.99 | β-tubulin polymerization inhibition | [4] |

| Acrylamide-PABA analog 4j | MCF-7 (Breast) | 1.83 | β-tubulin polymerization inhibition | [4] |

| Acrylamide (parent) | Caco-2 (Colon) | ~5900 (24h) | Oxidative stress, Apoptosis | [11] |

| Acrylamide (parent) | A549 (Lung) | ~4600 (24h) | Apoptosis | [16] |

This table illustrates that N-aryl substituted acrylamides often exhibit significantly greater cytotoxic potency (low micromolar IC50 values) compared to the parent acrylamide molecule (millimolar IC50 values), with tubulin polymerization inhibition being a common mechanism for the more potent analogs.

Conclusion and Future Directions

This compound is a molecule with significant potential for in vitro biological activity, driven by the electrophilic nature of its acrylamide core. The proposed mechanism of action is initiated by covalent adduction to cellular nucleophiles, leading to oxidative stress, which in turn triggers downstream signaling cascades involving MAPK and p53. These events culminate in cytoskeletal disruption, cell cycle arrest, and apoptosis. The 4-chlorophenyl substituent is expected to enhance this cytotoxic profile compared to the parent acrylamide.

Future research should focus on validating this proposed mechanistic framework using the protocols outlined in this guide. Key areas for deeper investigation include:

-

Proteomic Studies: Employing mass spectrometry-based proteomics to identify the specific protein targets that are covalently modified by this compound.

-

In Vivo Validation: Progressing to in vivo models to assess the compound's efficacy, toxicity, and pharmacokinetic profile.

-

SAR Expansion: Synthesizing and testing additional analogs to further refine the structure-activity relationship and optimize for potency and selectivity.

This comprehensive in vitro characterization will provide the foundational knowledge necessary for the potential development of this compound and its derivatives as novel therapeutic agents.

References

-

Discovery of (E)-3-(4-chlorophenyl)-N-(5-hydroxypentyl)acrylamide among N-substituted cinnamamide derivatives as a novel cosmetic ingredient for hyperpigmentation. PubMed. Available at: [Link]

-